molecular formula C6H6O7S B1242457 (5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid

(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid

Cat. No. B1242457
M. Wt: 222.17 g/mol
InChI Key: WEEOYKXHMIPYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid is an organosulfonic acid that consists of 5-oxo-2-furylacetic acid bearing a sulfo group at position 2. It has a role as a mouse metabolite. It is an organosulfonic acid and a 5-oxo-2-furylacetic acid.

Scientific Research Applications

Corrosion Inhibition and Industrial Cleaning

Corrosion inhibition in industrial cleaning processes is a critical area of application for compounds with specific functional groups that can be found in or related to (5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid. The use of organic inhibitors, particularly those containing heteroatoms like O, S, and N, has been extensively studied for their efficiency in protecting metals and alloys from corrosion in acidic media. This research is vital for industries relying on the longevity and integrity of metal components in corrosive environments (Goyal et al., 2018).

Environmental Science and Pollution Treatment

In environmental science, understanding the behavior of sulfonic acid derivatives, including their degradation and interaction with environmental pollutants, is crucial. For instance, the degradation pathways of polyfluoroalkyl substances (PFAS), which may include sulfonic acid derivatives, have significant implications for environmental pollution and treatment strategies. The study on microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence of these compounds and the importance of understanding their breakdown processes to mitigate pollution (Liu & Mejia Avendaño, 2013).

Biochemistry and Fermentation

In biochemistry, the role of acetic acid bacteria in fermentation and the production of vinegar is a well-documented area of research. These bacteria, through their unique oxidative fermentation process, contribute to the production of fermented foods and beverages, with acetic acid being a key product. This research not only enhances our understanding of microbial fermentation processes but also opens avenues for the development of new fermented products with health benefits (Lynch et al., 2019).

properties

Product Name

(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid

Molecular Formula

C6H6O7S

Molecular Weight

222.17 g/mol

IUPAC Name

2-(5-oxo-2-sulfofuran-2-yl)acetic acid

InChI

InChI=1S/C6H6O7S/c7-4(8)3-6(14(10,11)12)2-1-5(9)13-6/h1-2H,3H2,(H,7,8)(H,10,11,12)

InChI Key

WEEOYKXHMIPYQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1=O)(CC(=O)O)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid
Reactant of Route 2
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid
Reactant of Route 3
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid
Reactant of Route 4
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid
Reactant of Route 5
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid
Reactant of Route 6
(5-Oxo-2-sulfo-2,5-dihydrofuran-2-yl)acetic acid

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